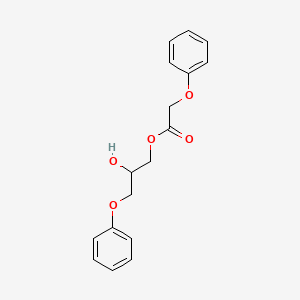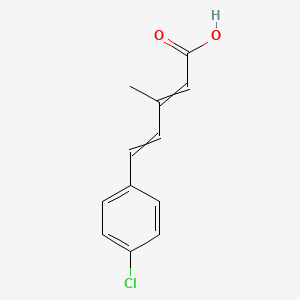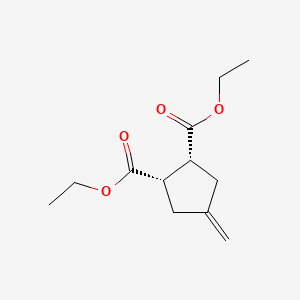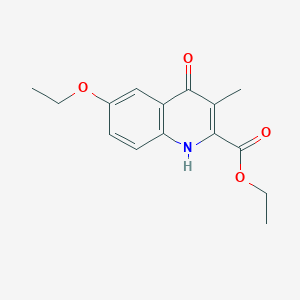
Ethyl 6-ethoxy-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-ethoxy-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate is a synthetic heterocyclic compound belonging to the quinolone family. Quinolones are well-known for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-ethoxy-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves the N-alkylation of a quinoline derivative. One common method is the reaction of ethyl 1-(2-ethoxy-2-oxoethyl)-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate with ethyl bromoacetate in the presence of potassium carbonate in dimethylformamide at room temperature . This reaction yields the desired compound with high efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-ethoxy-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-ethoxy-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting bacterial infections and cancer.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-ethoxy-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it targets bacterial DNA gyrase and type II topoisomerase, enzymes essential for DNA replication . By inhibiting these enzymes, the compound disrupts DNA replication, leading to bacterial cell death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Ciprofloxacin: A quinolone antibiotic with a cyclopropyl group at the N-1 position.
Norfloxacin: Another quinolone antibiotic with an ethyl group at the N-1 position.
Trovafloxacin: A quinolone antibiotic with a 2,4-difluorophenyl group at the N-1 position.
Comparison: Ethyl 6-ethoxy-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate is unique due to its specific ethoxy and methyl substitutions, which may confer distinct biological activities and pharmacokinetic properties compared to other quinolone derivatives. Its structure allows for potential modifications to enhance its efficacy and reduce resistance in microbial and cancer treatments.
Properties
CAS No. |
62776-06-1 |
|---|---|
Molecular Formula |
C15H17NO4 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
ethyl 6-ethoxy-3-methyl-4-oxo-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C15H17NO4/c1-4-19-10-6-7-12-11(8-10)14(17)9(3)13(16-12)15(18)20-5-2/h6-8H,4-5H2,1-3H3,(H,16,17) |
InChI Key |
GXRHTMCTOQTWGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C(C2=O)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


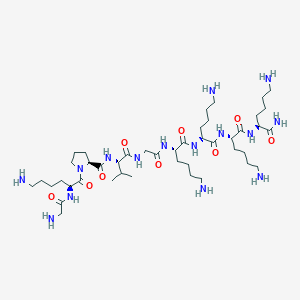

![4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B14510043.png)
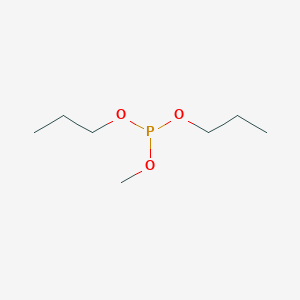
![7-[2-Methyl-5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14510050.png)
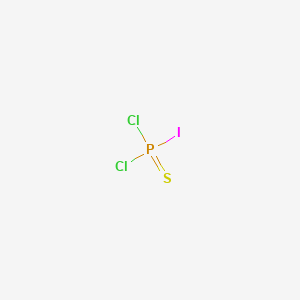
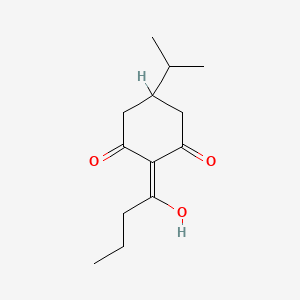

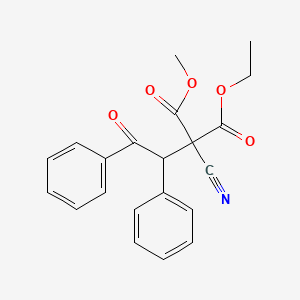
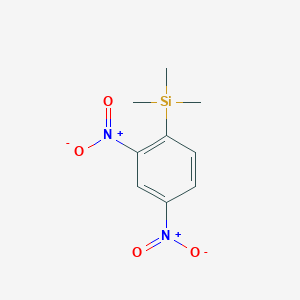
![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-, monohydrochloride](/img/structure/B14510084.png)
